molecular formula C20H19N5O2 B11007140 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007140
M. Wt: 361.4 g/mol
InChI Key: JBMZDNHPDNCCPG-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused heterocyclic carboxamides, characterized by a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2, a ketone at position 1, and a carboxamide side chain linked via a propyl group to a [1,2,4]triazolo[4,3-a]pyridine moiety.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-24-13-16(14-7-2-3-8-15(14)20(24)27)19(26)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,26)

InChI Key

JBMZDNHPDNCCPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with DNA and key enzymes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 4-Methoxy-N-[3-([1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Propyl]-1H-Indole-2-Carboxamide (CAS 1190293-96-9)
  • Core Structure: Replaces the 1,2-dihydroisoquinoline with an indole ring substituted with a methoxy group at position 3.
  • Side Chain : Shares the [1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl linkage.
  • Molecular Formula : C₁₉H₁₉N₅O₂ (Molar Mass: 349.39 g/mol) .
(b) N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 900887-75-4)
  • Core Structure : A pyrido-pyrrolo-pyrimidine fused system with a 4-oxo group.
  • Substituents : Features a 3-methoxypropyl chain and a 4-isopropylphenyl group.
  • Molecular Formula : C₂₄H₂₆N₄O₃ (Molar Mass: 418.5 g/mol) .
  • Key Difference: The larger fused ring system could enhance planar stacking interactions but reduce metabolic stability compared to the simpler isoquinoline scaffold.

Side Chain Modifications

(a) N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (Compound 67)
  • Core Structure : 1,5-Naphthyridine with a 4-oxo group.
  • Side Chain : Adamantyl group linked to the carboxamide, enhancing lipophilicity.
  • Synthesis : Purified via TLC (dichloromethane), with LC-MS confirmation (m/z 422 [MH⁺]) .
  • Comparison : The adamantyl group may improve blood-brain barrier penetration relative to the triazolo-pyridine side chain in the target compound.
(b) 1-(3-Methoxypropyl)-4-Oxo-N-(o-Tolyl)-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 900890-98-4)
  • Core Structure : Similar pyrido-pyrrolo-pyrimidine system as in .
  • Substituents : o-Tolyl group instead of isopropylphenyl, altering steric and electronic profiles.
  • Implication : The ortho-methyl group may hinder rotational freedom, impacting target binding kinetics .

Structural and Functional Implications

Electronic and Steric Effects

  • Methoxy substituents (e.g., in ) enhance solubility but may reduce membrane permeability compared to methyl or isopropyl groups.

Biological Activity

The compound 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a dihydroisoquinoline core with a triazolo[4,3-a]pyridine moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Structural Overview

The molecular formula for this compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:

  • Dihydroisoquinoline core : Known for its occurrence in various bioactive compounds.
  • Triazolo[4,3-a]pyridine moiety : Associated with multiple biological activities.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the potential therapeutic avenues for 2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide . The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-(3-methylbutyl)-1-oxo-N-[3-(triazolo[4,3-a]pyridin)]Similar triazole and isoquinoline structuresAntitumor activity
N-(3-(triazolo[4,3-a]pyridin))propyl)-2-isobutylcarboxamideContains similar moietiesAntimicrobial properties
2-(methoxyethyl)-N-(pyridin)-carboxamideSimilar backbone with variationsNeurological effects

Case Studies

Recent studies have explored the biological activity of derivatives with similar structural motifs:

  • Antitumor Studies : A recent study evaluated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited excellent anti-tumor activity against various cancer cell lines. For instance, compound 22i showed IC50 values of 0.83 ± 0.07 μM against A549 cells and 0.15 ± 0.08 μM against MCF-7 cells .
  • Antimicrobial Efficacy : Another study focused on benzothiazole compounds which demonstrated significant antibacterial activity against E. coli and S. aureus, suggesting that similar scaffolds could be effective in combating bacterial infections .

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